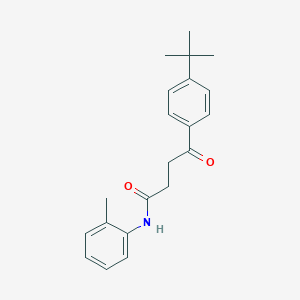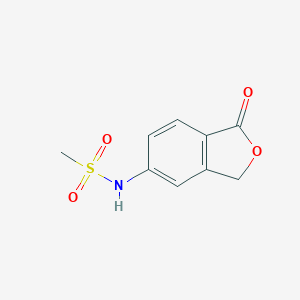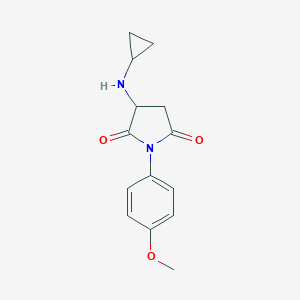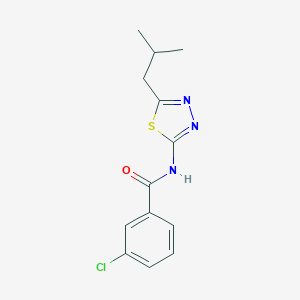![molecular formula C17H16F3N3O B258672 2-[5-Cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]-1-(2,3-dihydroindol-1-yl)ethanone](/img/structure/B258672.png)
2-[5-Cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]-1-(2,3-dihydroindol-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[5-Cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]-1-(2,3-dihydroindol-1-yl)ethanone is a complex organic compound that features a unique combination of a pyrazole ring and an indoline structure The presence of the trifluoromethyl group and the cyclopropyl ring adds to its chemical diversity, making it an interesting subject for various scientific studies
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-Cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]-1-(2,3-dihydroindol-1-yl)ethanone typically involves multiple steps, starting from readily available starting materials
Synthesis of the Pyrazole Ring: The pyrazole ring can be synthesized through a cyclization reaction involving hydrazine and a 1,3-diketone. The trifluoromethyl group is introduced using trifluoroacetic acid or its derivatives.
Formation of the Indoline Moiety: The indoline structure can be synthesized from indole through a reduction reaction. The acetyl group is then introduced using acetyl chloride in the presence of a base such as pyridine.
Coupling Reaction: The final step involves coupling the pyrazole ring with the indoline moiety through an acylation reaction using appropriate coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
2-[5-Cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]-1-(2,3-dihydroindol-1-yl)ethanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Amines, thiols, and other nucleophiles
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, amines
Substitution: Substituted derivatives with nucleophiles
Scientific Research Applications
2-[5-Cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]-1-(2,3-dihydroindol-1-yl)ethanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical agent. Its unique structural features may contribute to its activity as a drug candidate.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-[5-Cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]-1-(2,3-dihydroindol-1-yl)ethanone is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The trifluoromethyl group and the indoline moiety may play a crucial role in its binding affinity and specificity towards these targets. Further research is needed to elucidate the exact molecular mechanisms involved.
Comparison with Similar Compounds
2-[5-Cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]-1-(2,3-dihydroindol-1-yl)ethanone can be compared with other similar compounds, such as:
1-{[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}benzene: Similar structure but with a benzene ring instead of an indoline moiety.
1-{[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}pyrrole: Contains a pyrrole ring instead of an indoline moiety.
1-{[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}thiophene: Features a thiophene ring instead of an indoline moiety.
The uniqueness of this compound lies in its combination of the indoline and pyrazole rings, which may contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C17H16F3N3O |
|---|---|
Molecular Weight |
335.32 g/mol |
IUPAC Name |
2-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]-1-(2,3-dihydroindol-1-yl)ethanone |
InChI |
InChI=1S/C17H16F3N3O/c18-17(19,20)15-9-14(12-5-6-12)23(21-15)10-16(24)22-8-7-11-3-1-2-4-13(11)22/h1-4,9,12H,5-8,10H2 |
InChI Key |
MNQXQYRMJVDJDQ-UHFFFAOYSA-N |
SMILES |
C1CC1C2=CC(=NN2CC(=O)N3CCC4=CC=CC=C43)C(F)(F)F |
Canonical SMILES |
C1CC1C2=CC(=NN2CC(=O)N3CCC4=CC=CC=C43)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![15-Methoxy-11-thia-1,3,9-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-2(7),3,5,9,12(17),13,15-heptaen-8-one](/img/structure/B258590.png)

![Ethyl 5-(2-chlorophenyl)-6a-(4-chlorophenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B258594.png)
![N~2~-[4-chloro-3-(trifluoromethyl)phenyl]-N-cyclopropyl-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B258597.png)

![2-[4-(cyclopropylmethoxy)benzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B258600.png)
![3-Amino-N-(3-chlorophenyl)-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B258601.png)

![3-[(2-Methylcyclohexyl)amino]-1-phenylpyrrolidine-2,5-dione](/img/structure/B258608.png)
![(5-Amino-4-methyl-2-phenylthieno[2,3-d]pyrimidin-6-yl)(4-methoxyphenyl)methanone](/img/structure/B258611.png)
![3-bromo-N-[5-(2-fluorobenzyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B258614.png)

![N-{2-[(3-methylbenzyl)sulfanyl]ethyl}thiophene-2-sulfonamide](/img/structure/B258616.png)
![2-{5-[(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]-2-furyl}benzonitrile](/img/structure/B258618.png)
